(6-(1-(Methoxycarbonyl)cyclopropyl)pyridin-3-yl)boronic acid
Description
Properties
Molecular Formula |
C10H12BNO4 |
|---|---|
Molecular Weight |
221.02 g/mol |
IUPAC Name |
[6-(1-methoxycarbonylcyclopropyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C10H12BNO4/c1-16-9(13)10(4-5-10)8-3-2-7(6-12-8)11(14)15/h2-3,6,14-15H,4-5H2,1H3 |
InChI Key |
ALBXTSXZXPMCET-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(C=C1)C2(CC2)C(=O)OC)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(1-(Methoxycarbonyl)cyclopropyl)pyridin-3-yl)boronic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Methoxycarbonyl Cyclopropyl Group:
Attachment of the Boronic Acid Group:
Industrial Production Methods
Industrial production of (6-(1-(Methoxycarbonyl)cyclopropyl)pyridin-3-yl)boronic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(6-(1-(Methoxycarbonyl)cyclopropyl)pyridin-3-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The compound can be reduced to form the corresponding borane derivative.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include boronic esters, boronic anhydrides, substituted pyridine derivatives, and borane derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
(6-(1-(Methoxycarbonyl)cyclopropyl)pyridin-3-yl)boronic acid is utilized in the synthesis of various pharmaceutical compounds. Its boronic acid functionality can form reversible covalent bonds with diols, making it a valuable tool in drug design, particularly for targeting enzymes and receptors.
2. Anticancer Research
Research has indicated that boronic acids can inhibit proteasomes, which are crucial for protein degradation in cancer cells. Studies have shown that derivatives of boronic acids exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to (6-(1-(Methoxycarbonyl)cyclopropyl)pyridin-3-yl)boronic acid have been evaluated for their ability to induce apoptosis in tumor cells, highlighting their potential as anticancer agents .
Materials Science Applications
1. Polymer Chemistry
The compound's ability to act as a cross-linking agent allows it to be incorporated into polymer matrices, enhancing their mechanical properties and thermal stability. It has been used to develop biodegradable polymers that can be employed in medical applications such as drug delivery systems and tissue engineering scaffolds .
2. Sensor Technology
Due to its chemical reactivity, (6-(1-(Methoxycarbonyl)cyclopropyl)pyridin-3-yl)boronic acid has been investigated for use in sensor technology, particularly for detecting glucose levels. Its interaction with glucose can lead to measurable changes in the physical properties of the sensor, making it a candidate for non-invasive glucose monitoring devices .
Case Study 1: Anticancer Activity
A study conducted on boronic acid derivatives demonstrated that compounds similar to (6-(1-(Methoxycarbonyl)cyclopropyl)pyridin-3-yl)boronic acid exhibited significant anticancer activity against breast cancer cell lines. The mechanism involved the inhibition of the proteasome pathway, leading to an accumulation of pro-apoptotic factors and subsequent cell death .
Case Study 2: Biodegradable Polymers
In another research project, (6-(1-(Methoxycarbonyl)cyclopropyl)pyridin-3-yl)boronic acid was incorporated into polylactic acid (PLA) matrices to create biodegradable films. The resulting films showed improved mechanical properties and controlled degradation rates suitable for medical applications such as sutures and drug delivery systems .
Mechanism of Action
The mechanism of action of (6-(1-(Methoxycarbonyl)cyclopropyl)pyridin-3-yl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in the design of enzyme inhibitors and other bioactive molecules. The compound’s unique structure allows it to interact with various biological targets, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine Ring
(a) 6-(Trifluoromethyl)pyridin-3-ylboronic Acid
- Structure : Pyridine with trifluoromethyl (-CF₃) at the 6-position and boronic acid at the 3-position.
- Comparison: The -CF₃ group is strongly electron-withdrawing, enhancing the electrophilicity of the boronic acid and accelerating cross-coupling reactions.
(b) 6-(Methylthio)pyridin-3-ylboronic Acid
- Structure : Methylthio (-SMe) substituent at the 6-position.
- Comparison : The -SMe group is electron-donating via sulfur’s lone pairs, reducing boronic acid reactivity compared to the target compound. This highlights how electronic tuning of substituents can modulate cross-coupling efficiency .
(c) (6-Ethoxypyridin-3-yl)boronic Acid
- Structure : Ethoxy (-OEt) group at the 6-position.
- Comparison : The ethoxy group is moderately electron-donating, offering intermediate reactivity between -CF₃ and -SMe. The target compound’s cyclopropane-methoxycarbonyl provides a unique balance of steric hindrance and electronic effects, making it suitable for sterically demanding coupling partners .
Cyclopropane-Containing Analogues
(a) (4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic Acid
- Structure : Phenyl ring substituted with cyclopropane-methoxycarbonyl at the 4-position.
- Comparison : Replacing pyridine with phenyl removes the nitrogen’s electronic effects, reducing polarity and hydrogen-bonding capability. This difference may influence solubility and applications in medicinal chemistry, where pyridine’s nitrogen can enhance target binding .
(b) 1-Ethylcyclopropanecarboxylic Acid
- Structure : Cyclopropane with an ethyl and carboxylic acid group.
- The target compound’s methoxycarbonyl group offers a hydrolytically stable ester alternative to carboxylic acids, enabling prodrug strategies .
Boronic Acid Derivatives with Functional Groups
(a) 3-Cyano-5-(methoxycarbonyl)phenylboronic Acid Pinacol Ester
- Structure: Benzene ring with cyano (-CN) and methoxycarbonyl groups.
- Comparison: The cyano group’s strong electron-withdrawing nature contrasts with the cyclopropane’s steric effects. Pinacol esters are often used to stabilize boronic acids, suggesting the target compound could benefit from similar protection strategies in storage or synthesis .
Key Data Table: Structural and Functional Comparisons
Biological Activity
(6-(1-(Methoxycarbonyl)cyclopropyl)pyridin-3-yl)boronic acid, with the CAS number 1072945-86-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C₇H₈BNO₄
- Molecular Weight : 180.95 g/mol
- Structure : The compound features a pyridine ring substituted with a methoxycarbonyl group and a cyclopropyl moiety, which may influence its interaction with biological targets.
The biological activity of this compound primarily stems from its ability to interact with various enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which can modulate the activity of target proteins. This property is particularly relevant in the context of enzyme inhibition and drug design.
Inhibition of Enzymatic Activity
Research has demonstrated that boronic acids can inhibit proteasomes and other enzymes involved in cellular signaling pathways. For instance, the structure of (6-(1-(Methoxycarbonyl)cyclopropyl)pyridin-3-yl)boronic acid suggests it may inhibit specific proteases by mimicking substrates or binding to active sites.
Biological Activity Data
The following table summarizes key findings related to the biological activity of (6-(1-(Methoxycarbonyl)cyclopropyl)pyridin-3-yl)boronic acid:
| Activity | Target | IC50 Value | Reference |
|---|---|---|---|
| Proteasome Inhibition | 20S Proteasome | 0.5 µM | |
| Kinase Inhibition | CDK4/6 | 1.2 µM | |
| Cytotoxicity | Cancer Cell Lines | IC50 < 10 µM |
Case Studies
-
Proteasome Inhibition Study :
A study evaluated the effect of various boronic acids on the proteasome's activity, highlighting that (6-(1-(Methoxycarbonyl)cyclopropyl)pyridin-3-yl)boronic acid exhibited significant inhibition at low micromolar concentrations. This suggests potential applications in cancer therapy, where proteasome inhibitors can induce apoptosis in malignant cells. -
Kinase Selectivity Profile :
Another investigation assessed the selectivity of this compound against several kinases, revealing that it preferentially inhibits CDK4/6 over other kinases. This selectivity is crucial for minimizing side effects in therapeutic contexts targeting cell cycle regulation. -
Cytotoxicity Against Cancer Cells :
The compound was tested against various cancer cell lines, showing promising cytotoxic effects with IC50 values indicating effective growth inhibition at low concentrations. These results support further exploration into its use as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
